molecular formula C20H16ClN5O3S B2828462 N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251592-13-8

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2828462
CAS RN: 1251592-13-8
M. Wt: 441.89
InChI Key: BODASRYVIGFOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O3S and its molecular weight is 441.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

  • Heterocyclic Derivatives Synthesis : Research has focused on synthesizing heterocyclic compounds, such as triazolo and thiadiazole derivatives, due to their significant pharmacological potential. For instance, the creation of novel triazolo[4,3-a]pyrazin derivatives has been explored for their potential as adenosine receptor antagonists, highlighting the chemotype's versatility for developing new therapeutic agents (Falsini et al., 2017).

  • Anticancer and Antimicrobial Activities : Compounds featuring triazole and thiadiazole moieties have been synthesized and evaluated for anticancer and antimicrobial activities. For example, N-aryl substituted phenyl acetamide analogs of triazolophthalazines showed inhibition activity against cancer cell lines, indicating the therapeutic potential of such structures (Kumar et al., 2019).

Structural Modifications and Biological Interactions

  • Molecular Docking Studies : Investigations into the structural requirements for biological activity have utilized molecular docking studies. These studies help in understanding the interaction between synthesized compounds and biological targets, guiding the development of molecules with desired pharmacological effects (Fedotov et al., 2022).

  • Biological Evaluation : The evaluation of novel synthetic compounds often includes assessing their potential to inhibit specific enzymes or cellular processes, contributing to their anticancer or antimicrobial profiles. This includes screening for activities against various cancer cell lines or microbial strains, providing insights into the compound's therapeutic potential and mechanism of action.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3S/c1-29-16-8-7-13(11-15(16)21)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)30-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODASRYVIGFOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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